molecular formula C16H24N2O2 B5267711 N-(4-BUTYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

N-(4-BUTYLPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

Cat. No.: B5267711
M. Wt: 276.37 g/mol
InChI Key: MLGVTFXBWUZHRU-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a urea linkage. The unique structure of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea typically involves the reaction of 4-butylphenyl isocyanate with tetrahydro-2-furanylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-butylphenyl isocyanate by reacting 4-butylphenylamine with phosgene.

    Step 2: Reaction of 4-butylphenyl isocyanate with tetrahydro-2-furanylmethylamine in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-N’-methylurea
  • N-(4-Butylphenyl)-N’-phenylurea
  • N-(4-Butylphenyl)-N’-tetrahydro-2-pyranylmethylurea

Uniqueness

N-(4-Butylphenyl)-N’-tetrahydro-2-furanylmethylurea is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

1-(4-butylphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-3-5-13-7-9-14(10-8-13)18-16(19)17-12-15-6-4-11-20-15/h7-10,15H,2-6,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGVTFXBWUZHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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